molecular formula C10H12ClNO2 B1461826 2-(Indolin-1-yl)acetic acid hydrochloride CAS No. 1094607-31-4

2-(Indolin-1-yl)acetic acid hydrochloride

Cat. No. B1461826
CAS RN: 1094607-31-4
M. Wt: 213.66 g/mol
InChI Key: ABRZJQBFXCYXSU-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. The indoline structure is an important element of many natural and synthetic molecules with significant biological activity . Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

The molecular structure of 2-(Indolin-1-yl)acetic acid consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The exact mass of the molecule is 177.078978594 g/mol .


Chemical Reactions Analysis

The indoline structure is widely used in drug design because of its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Indolin-1-yl)acetic acid include a molecular weight of 177.20 g/mol, XLogP3-AA of 1.7, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The topological polar surface area is 40.5 Ų .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives also possess anti-inflammatory properties. They can be used in the treatment of various inflammatory conditions .

Anticancer Applications

Indole derivatives have been found to have anticancer properties. They can bind with high affinity to multiple receptors, making them useful in developing new anticancer drugs .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity. This makes them a valuable resource in the development of drugs for the treatment of HIV .

Antioxidant Properties

Indole derivatives have antioxidant properties. They can help in neutralizing harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have shown significant antimicrobial activity. They can be used in the development of new antimicrobial drugs .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes. They have antidiabetic properties that can be harnessed in the development of new diabetes drugs .

Antimalarial Properties

Indole derivatives have shown potential in the treatment of malaria. They have antimalarial properties that can be harnessed in the development of new antimalarial drugs .

Future Directions

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The synthesis and pharmacological activity of indoline derivatives is summarized in order to support the addition of the indoline component to the toolbox of medicinal chemists .

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRZJQBFXCYXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

CAS RN

1094607-31-4
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094607-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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